2'-Monophosphoadenosine-5'-diphosphate

Ribonuclease A inhibition X-ray crystallography Structure-based drug design

2'-Monophosphoadenosine-5'-diphosphate (CAS 4457-01-6; also designated 5'-diphosphoadenosine 2'-phosphate, ppA-2'-p, or 2'P-ADP) is a non-polymeric adenine nucleotide derivative with the molecular formula C₁₀H₁₆N₅O₁₃P₃ and a monoisotopic mass of 507.18 Da. It belongs to the adenosine diphosphate analog class and is characterized by a 2'-monophosphate ester in combination with a 5'-diphosphate moiety—a phosphorylation pattern that distinguishes it from canonical adenosine 5'-diphosphate (ADP) and from the bis-monophosphate isomer adenosine 2',5'-diphosphate (2',5'-ADP).

Molecular Formula C10H16N5O13P3
Molecular Weight 507.18 g/mol
CAS No. 4457-01-6
Cat. No. B1196211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Monophosphoadenosine-5'-diphosphate
CAS4457-01-6
Synonyms2'-phosphoadenosine diphosphate
2'P-ADP
2-phospho-adenosine diphosphate
5'-diphosphoadenosine 2'-phosphate
Molecular FormulaC10H16N5O13P3
Molecular Weight507.18 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)O)N
InChIInChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(27-29(17,18)19)6(16)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1
InChIKeyYPTPYQSAVGGMFN-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Monophosphoadenosine-5'-diphosphate (CAS 4457-01-6): Core Identity and Procurement-Relevant Classification


2'-Monophosphoadenosine-5'-diphosphate (CAS 4457-01-6; also designated 5'-diphosphoadenosine 2'-phosphate, ppA-2'-p, or 2'P-ADP) is a non-polymeric adenine nucleotide derivative with the molecular formula C₁₀H₁₆N₅O₁₃P₃ and a monoisotopic mass of 507.18 Da [1]. It belongs to the adenosine diphosphate analog class and is characterized by a 2'-monophosphate ester in combination with a 5'-diphosphate moiety—a phosphorylation pattern that distinguishes it from canonical adenosine 5'-diphosphate (ADP) and from the bis-monophosphate isomer adenosine 2',5'-diphosphate (2',5'-ADP) [2]. The compound is catalogued as an experimental small molecule in DrugBank (DB02363) and is indexed under the MeSH Supplementary Concept heading mapped to Adenosine Diphosphate/analogs and derivatives [1][2]. Its primary research utility lies in its capacity to act as a high-affinity ligand for NADP⁺-recognition domains and as a potent inhibitor of ribonuclease A superfamily enzymes, for which quantitative structure–activity relationships have been structurally validated at sub-2 Å resolution [1].

Why 2'-Monophosphoadenosine-5'-diphosphate Cannot Be Replaced by Generic ADP Analogs: The 2'-Phosphate–5'-Diphosphate Motif as an Irreplaceable Affinity Determinant


Attempts to substitute 2'-monophosphoadenosine-5'-diphosphate with adenosine 5'-diphosphate (ADP), adenosine 2',5'-diphosphate (2',5'-ADP), or the 3'-phosphate regioisomer (ppA-3'-p) produce quantitatively distinct, and often functionally opposite, experimental outcomes [1][2]. The 2'-phosphate group serves as a binary specificity filter: enzymes that recognize NADP⁺-type cofactors require it for binding, while NAD⁺-dependent enzymes do not [2]. Conversely, changing the 5'-phosphorylation state from diphosphate to monophosphate (as in 2',5'-ADP) reduces affinity for the P₁ phosphate-binding subsite in ribonucleases [1]. The regioisomeric position of the phosphate—2' versus 3'—dictates not only binding affinity (Ki differs by >2-fold between ppA-2'-p and ppA-3'-p in RNase A) but also the entire binding mode, including ribose pucker, adenine syn/anti conformation, and residue-contact networks [1]. Generic “ADP analog” procurement without specifying the 2'-monophospho-5'-diphospho configuration therefore cannot guarantee functional equivalence in any assay system where these molecular-recognition features are operative.

2'-Monophosphoadenosine-5'-diphosphate: Quantitative Differentiation Evidence Against Closest Analogs


RNase A Inhibition: ppA-2'-p vs. ppA-3'-p — A >2-Fold Ki Difference Driven by Regioisomeric Phosphate Position

In a direct head-to-head crystallographic and kinetic study, 5'-diphosphoadenosine 2'-phosphate (ppA-2'-p, the target compound) and its 3'-phosphate regioisomer (ppA-3'-p) were co-crystallized with bovine pancreatic ribonuclease A at 1.7 Å resolution and their inhibition constants determined under identical conditions [1]. The target compound (ppA-2'-p) exhibited a Ki of 520 nM, whereas ppA-3'-p exhibited a Ki of 240 nM, representing a 2.17-fold difference in potency [1]. Critically, the two inhibitors adopted markedly different binding modes: the ribose pucker was C3'-endo for ppA-2'-p versus C2'-endo for ppA-3'-p, and their 5'-α-phosphates and 2'(3')-monophosphates engaged largely distinct sets of RNase A residues, confirming that the regioisomeric phosphate position controls both affinity and binding geometry [1].

Ribonuclease A inhibition X-ray crystallography Structure-based drug design

Angiogenin Inhibition: 50-Fold Improvement Over All Previously Tested Nucleotides Confirmed by Kinetic Subsite Mapping

A combined kinetic and molecular modeling study of human angiogenin (Ang) systematically mapped the catalytic-center subsites and tested a panel of nucleotide inhibitors [1]. The study predicted that a 2'-phosphate would bind more tightly than a 3'-phosphate at the P₂ subsite; this was confirmed kinetically. 5'-Diphosphoadenosine 2'-phosphate (the target compound) yielded a Ki of 150 µM against angiogenin, which was 50-fold lower than the Ki of the best nucleotide previously reported and 400-fold lower than the Km for the best dinucleotide substrate [1]. In the same study, 5'-ADP and 3',5'-ADP exhibited Ki values only 6-fold lower than 5'-AMP, underscoring that the 5'-diphosphate–2'-monophosphate combination provides a synergistic affinity enhancement far exceeding that achievable by adding a single phosphate group [1].

Angiogenin inhibition Anti-angiogenic agent design RNase superfamily

NADPH Oxidase Active-Site Protection: 2'-Phospho-5'-diphosphoadenosine Matches NADPH Efficacy While ADP Fails Entirely

In a study employing pyridoxal 5'-diphospho-5'-adenosine (PLP-AMP) as an affinity label for the NADPH-binding site of the human neutrophil NADPH oxidase complex, a panel of nucleotides was tested for their ability to protect the enzyme from inactivation [1]. 2'-Phospho-5'-diphosphoadenosine (ATP ribose, structurally equivalent to the target compound with an additional ribose moiety) was as potent as NADPH itself in conferring competitive protection [1]. NADP⁺ and ATP were less effective, while ADP and GTP-γ-S did not protect significantly [1]. This binary outcome—full protection by the 2'-phosphorylated nucleotide versus no significant protection by ADP—establishes that the 2'-phosphate group functions as an obligatory pharmacophoric element for occupancy of the NADPH-binding pocket in this therapeutically relevant enzyme system [1].

NADPH oxidase Affinity labeling Superoxide production

D-Erythrulose Reductase: The 2'-Phosphoryl Group as a Binary Specificity Switch — Potent Competitive Inhibition vs. Complete Inefficacy

A systematic evaluation of NADP⁺ analogs on the rose bengal-sensitized photoinactivation of D-erythrulose reductase from beef liver revealed an absolute requirement for the 2'-phosphoryl group [1]. Only 2'-AMP derivatives—NADP⁺, 2',5'-ADP, and 2'-AMP—functioned as potent competitive inhibitors, with Ki values in the range of 6–13 µM [1]. In stark contrast, all nucleotides lacking the 2'-phosphoryl group (NAD⁺, 3'-AMP, 5'-AMP, ADP, and NMN) were completely ineffective as either inhibitors or photoprotective agents [1]. Furthermore, functional divergence was observed even within the 2'-phosphorylated series: NADP⁺ and 2',5'-ADP protected the enzyme from photoinactivation, whereas 2'-AMP markedly enhanced photoinactivation, demonstrating that the 5'-diphosphate moiety also modulates functional outcome in a manner not achievable with 2'-phosphorylation alone [1].

D-erythrulose reductase NADP+-dependent dehydrogenase Photoinactivation protection

Ketopantoate Reductase (KPR): 5.25-Fold Ki Advantage Over ADP and pH-Tuneable Binding Mode Revealed by ITC and X-Ray Crystallography

Quantitative inhibition data for Escherichia coli ketopantoate reductase (KPR, EC 1.1.1.169) demonstrate that 2'-phospho-ADP-ribose (the ribose-containing analog of the target compound) inhibits the enzyme with a Ki of 0.20 mM at pH 7.6, whereas ADP exhibits a Ki of 1.05 mM under identical conditions—a 5.25-fold difference [1]. The intermediate analog 2'-phospho-AMP shows a Ki of 0.24 mM, indicating that the 2'-phosphate contributes the majority of binding energy while the 5'-diphosphate provides additional affinity relative to ADP [1]. A companion crystallographic and isothermal titration calorimetry (ITC) study at 1.95 Å resolution further revealed that the ligand can adopt two distinct binding modes depending on pH: at neutral pH, it binds in an NADP⁺-like orientation, whereas at low pH the adenine ring occupies the lipophilic nicotinamide pocket in a reversed orientation—a pH-tuneable binding phenomenon not observed for ADP or NADP⁺ [2].

Ketopantoate reductase Pantothenate biosynthesis Fragment-based drug design

Highest-Confidence Application Scenarios for 2'-Monophosphoadenosine-5'-diphosphate Based on Quantitative Differentiation Evidence


High-Resolution Co-Crystallography with RNase A Superfamily Enzymes for Structure-Based Inhibitor Design

The 1.7 Å crystal structure of RNase A in complex with ppA-2'-p (PDB: 1AFL) provides an experimentally validated template for rational design of tight-binding RNase inhibitors [1]. The compound's C3'-endo ribose pucker and syn adenine conformation, together with its unique 5'-β-phosphate occupancy of the P₁ site, cannot be reproduced using adenosine 2',5'-diphosphate or the 3'-phosphate regioisomer [1]. This makes ppA-2'-p the preferred co-crystallization ligand when the goal is to map the 2'-phosphate–specific subsite interactions required for designing selective inhibitors of RNase homologues such as angiogenin, eosinophil-derived neurotoxin, and eosinophil cationic protein [1].

Angiogenin-Targeted Anti-Angiogenic Lead Discovery

With a Ki of 150 µM that is 50-fold lower than any previously tested nucleotide inhibitor of human angiogenin, 5'-diphosphoadenosine 2'-phosphate is the only nucleotide-class compound validated by combined kinetic analysis and molecular modeling to effectively occupy the B₂ purine-binding pocket and its associated P₂ phosphate subsite simultaneously [2]. This compound serves as the indispensable starting scaffold for medicinal chemistry campaigns aiming to develop anti-angiogenic agents, because no alternative nucleotide core achieves comparable subsite occupancy [2].

NADPH Oxidase Active-Site Probing and Affinity-Labeling Competition Studies

In human neutrophil NADPH oxidase preparations, 2'-phospho-5'-diphosphoadenosine-based probes provide NADPH-equivalent protection against active-site affinity labeling, a property not shared by ADP, ATP, or GTP-γ-S [3]. Investigators characterizing the NADPH-binding flavoprotein component of the phagocyte oxidase electron-transport chain should select 2'-phosphorylated adenosine diphosphate analogs as the only validated small-molecule competitors capable of fully occupying the cofactor-binding site [3].

NADP⁺-Dependent Dehydrogenase Active-Site Characterization and Fragment-Based Screening

The absolute requirement for a 2'-phosphate group for any measurable interaction with D-erythrulose reductase—and by class-level inference with other NADP⁺-preferring dehydrogenases—means that procurement of 2'-monophosphoadenosine-5'-diphosphate (or its ribose-containing analog) is mandatory for competitive binding assays in this enzyme class; ADP, 5'-AMP, and 3'-AMP produce no detectable binding or inhibition [4]. Furthermore, the pH-tuneable reversed binding mode observed crystallographically in ketopantoate reductase at 1.95 Å resolution offers a unique tool for fragment-based drug design studies that exploit pH-dependent conformational switching at the cofactor-binding site [5].

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